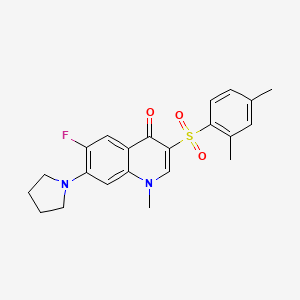
3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H23FN2O3S and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
The compound's chemical structure is characterized by the following properties:
- Molecular Formula : C24H27FN2O3S
- Molecular Weight : 442.5 g/mol
- CAS Number : 892778-00-6
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, which can be summarized as follows:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways related to inflammation and cancer.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, particularly against resistant bacterial strains.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Properties
Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:
- In vitro Studies : The compound has shown effectiveness in reducing viability in various cancer cell lines through mechanisms such as cell cycle arrest and induction of necrosis.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in preclinical models:
- Case Study Example : In a rat model of arthritis, treatment with the compound resulted in significant reductions in inflammatory markers and joint swelling.
Antimicrobial Activity
The antimicrobial potential of the compound has been explored:
- Study Findings : It exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as an alternative treatment for resistant infections.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits tumor growth | , |
| Anti-inflammatory | Reduces inflammation in animal models | |
| Antimicrobial | Effective against MRSA | , |
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Cancer Cell Line Study :
- Objective : Assess the cytotoxic effects on glioma cells.
- Methodology : Various concentrations were tested for cell viability.
- Results : Significant reduction in cell viability was observed at concentrations greater than 10 µM.
-
Inflammation Model :
- Objective : Evaluate anti-inflammatory effects in a rat model.
- Methodology : Rats were treated with the compound prior to inducing inflammation.
- Results : Marked decrease in paw swelling and inflammatory cytokine levels.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-14-6-7-20(15(2)10-14)29(27,28)21-13-24(3)18-12-19(25-8-4-5-9-25)17(23)11-16(18)22(21)26/h6-7,10-13H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHPRZWXEKRMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














